N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Chemical Reactions Analysis
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it has been shown to downregulate the expression of pro-inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) .
Comparison with Similar Compounds
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-5-14(6-4-13)18(22)20-11-16-12-24-19(21-16)15-7-9-17(23-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
ROLDRCUFGMAOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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